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Abstract
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a bespoke chemical building block

with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique

substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-

methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These

characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and

for the development of novel pharmacologically active agents. This technical guide provides a

comprehensive analysis of the core physicochemical properties of this compound, detailing

established data, providing reasoned estimations based on structure-property relationships,

and outlining the rigorous experimental protocols required for its characterization. This

document is intended to serve as a foundational resource for researchers, synthetic chemists,

and drug development professionals leveraging this reagent in their work.

Introduction: The Strategic Value of Substituted
Phenylboronic Acids

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1439819?utm_src=pdf-interest
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal

role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-

carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a

recognized bioisostere of carboxylic acids and a key pharmacophore in several approved

therapeutic agents, valued for its ability to form reversible covalent bonds with biological

targets.[3]

The specific compound, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, is a highly

functionalized reagent. The interplay between its three key substituents dictates its overall

properties:

The Boronic Acid Group: The primary site of reactivity for cross-coupling and potential

biological interactions.

The N-Methylsulfamoyl Group: A strong electron-withdrawing group that significantly lowers

the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a

key hydrogen bond donor/acceptor site.[3][4]

The Ortho-Methyl Group: Provides steric hindrance that can influence the kinetics of

coupling reactions and modulates the electronic environment of the boronic acid.

A precise understanding of the physical properties stemming from this unique architecture is

essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the

behavior of molecules derived from it.

Core Physicochemical Properties
The effective use of any chemical reagent begins with a thorough characterization of its

fundamental physical and chemical properties.

Chemical Identity and Structure
IUPAC Name: [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]

CAS Number: 1152274-62-8[6]

Molecular Formula: C₈H₁₂BNO₄S[5][6]
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Molecular Weight: 229.06 g/mol [6]

Caption: Structure of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid.

Quantitative Physicochemical Data
The following table summarizes key physical properties. Where specific experimental data is

not publicly available, scientifically reasoned estimates are provided with justification.
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Property Value / Range
Experimental Rationale
and Significance

Appearance
White to off-white crystalline

powder

This is typical for purified, solid

organic compounds lacking

extended chromophoric

systems. Color variation can

indicate the presence of minor

impurities.

Melting Point
Not explicitly reported.

Estimated: 130-160 °C

The melting point of a solid is

indicative of its purity and

lattice energy. Related isomers

like 4-

(methylsulfamoyl)phenylboroni

c acid melt at 136-140 °C[7].

The presence of strong

hydrogen bonding from the

boronic acid and sulfonamide

groups suggests a relatively

high melting point. A sharp

range indicates high purity.

Solubility

Soluble in polar organic

solvents (e.g., DMSO,

Methanol, THF). Poorly soluble

in nonpolar solvents (e.g.,

hexanes) and water.

The polar boronic acid and

sulfonamide groups facilitate

dissolution in polar solvents,

which is critical for setting up

reactions and performing

analyses like NMR.

Phenylboronic acid itself has

limited water solubility, a trait

generally shared by its

derivatives unless highly polar

groups are present.

pKa Not explicitly reported.

Estimated: 7.5-8.5

The pKa of the boronic acid's

B-OH proton is crucial for its

reactivity. Phenylboronic acid

has a pKa of ~8.8.[8] The
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strongly electron-withdrawing

N-methylsulfamoyl group is

expected to significantly lower

this value, making the

compound more acidic.

Studies on similar

sulfonamide-phenylboronic

acids show pKa values as low

as 7.4.[4] The ortho-methyl

group is weakly electron-

donating, which may slightly

counteract this effect. This

acidity facilitates the formation

of the reactive boronate

species required for Suzuki

coupling.

Protocols for Analytical Characterization
Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a

research compound. The following are standard, self-validating protocols.

Structural Verification by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Causality: NMR is the definitive technique for structural elucidation in organic chemistry. ¹H and

¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of

atoms and the chemical environment of each nucleus. This allows for unambiguous verification

of the structure and assessment of purity by identifying signals from impurities.

Step-by-Step Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

Instrument Calibration: Use a spectrometer of at least 400 MHz. Perform standard shimming

procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.
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¹H NMR Acquisition:

Acquire a standard 1D proton spectrum.

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Analyze chemical shifts, integration values (which should correspond to the number of

protons), and coupling patterns to confirm the aromatic substitution pattern and the

presence of the two distinct methyl groups.

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D carbon spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Confirm the presence of the expected number of carbon signals, including the

characteristic aromatic signals and the aliphatic methyl carbons.

Sample Preparation Data Acquisition
Data Analysis & Verification

Weigh Sample
(5-10 mg)

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Insert & Shim
Spectrometer Acquire ¹H Spectrum Acquire ¹³C Spectrum Process & Reference

Spectra
Analyze Shifts, Integrals,

Coupling Constants
Confirm Structure
& Assess Purity

Click to download full resolution via product page

Caption: Standard workflow for NMR-based compound characterization.

Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is as a coupling

partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are

prevalent motifs in pharmaceuticals.
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Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl

halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic

boronate species. This species then participates in the transmetalation step of the catalytic

cycle, transferring its organic fragment to the palladium center, which ultimately leads to the

formation of the new C-C bond.

1. Oxidative Addition

2. Transmetalation

 [Ar-Pd(II)-X]

3. Reductive Elimination

 + Ar'-B(OR)₃⁻

Pd(0) Catalyst

 Regenerates Pd(0)

Biaryl Product

 + Ar-X

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stability, Storage, and Handling
Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic

acids.

Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides

known as boroxines, especially upon prolonged storage or exposure to heat. While often still

reactive, the presence of boroxine can complicate stoichiometry.
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Recommended Storage: Store the compound in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is

ideal.

Handling: Use standard personal protective equipment (safety glasses, gloves, lab coat).

Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.

Conclusion
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a sophisticated synthetic

intermediate whose utility is directly linked to its distinct physicochemical properties. The

electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while

the ortho-methyl group provides steric influence. A thorough understanding and verification of

its properties, using the protocols outlined in this guide, are prerequisites for its successful and

reproducible application in research and development. This guide provides the foundational

knowledge for chemists to confidently and effectively integrate this valuable reagent into their

synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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